

Application Notes and Protocols for the Synthesis of BRC4wt Peptide

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Compound of Interest

Compound Name: *BRC4wt*

Cat. No.: *B15599711*

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Abstract

The **BRC4wt** peptide, derived from the BRC4 repeat of the BRCA2 protein, is a critical tool for studying DNA repair pathways, specifically the interaction between BRCA2 and RAD51.[1] Its synthesis is a key step for researchers investigating novel cancer therapeutics that target homologous recombination. This document provides a detailed protocol for the chemical synthesis of the **BRC4wt** peptide (Ac-LLGFHTASGKKVKIAK-NH₂) using Fmoc-based solid-phase peptide synthesis (SPPS), followed by its purification and characterization.

Introduction

The Breast Cancer susceptibility gene 2 (BRCA2) plays a crucial role in the repair of DNA double-strand breaks through homologous recombination. It facilitates the loading of the RAD51 recombinase onto single-stranded DNA, a critical step in this repair pathway.[2][3] The BRC4 repeat of BRCA2 contains a conserved motif that directly interacts with RAD51.[3] The **BRC4wt** peptide is a 16-amino acid peptide corresponding to this motif, with an acetylated N-terminus and an amidated C-terminus. This peptide acts as an inhibitor of the BRCA2-RAD51 interaction, making it a valuable tool for cancer research, particularly in the context of synthetic lethality with PARP inhibitors.[1]

This application note provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of the **BRC4wt** peptide.

Materials and Equipment

Reagents for Peptide Synthesis

| Reagent | Grade | Recommended Supplier |
|--------------------------------------|-------------------------|-------------------------|
| Rink Amide MBHA resin (100-200 mesh) | Synthesis Grade | Major chemical supplier |
| Fmoc-L-Lys(Boc)-OH | Synthesis Grade | Major chemical supplier |
| Fmoc-L-Ala-OH | Synthesis Grade | Major chemical supplier |
| Fmoc-L-Ile-OH | Synthesis Grade | Major chemical supplier |
| Fmoc-L-Val-OH | Synthesis Grade | Major chemical supplier |
| Fmoc-L-Gly-OH | Synthesis Grade | Major chemical supplier |
| Fmoc-L-Ser(tBu)-OH | Synthesis Grade | Major chemical supplier |
| Fmoc-L-Thr(tBu)-OH | Synthesis Grade | Major chemical supplier |
| Fmoc-L-His(Trt)-OH | Synthesis Grade | Major chemical supplier |
| Fmoc-L-Phe-OH | Synthesis Grade | Major chemical supplier |
| Fmoc-L-Leu-OH | Synthesis Grade | Major chemical supplier |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Major chemical supplier |
| Piperidine | ACS Grade | Major chemical supplier |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Major chemical supplier |
| Hydroxybenzotriazole (HOBt) | Synthesis Grade | Major chemical supplier |
| Acetic Anhydride | ACS Grade | Major chemical supplier |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Major chemical supplier |
| Dichloromethane (DCM) | ACS Grade | Major chemical supplier |
| Trifluoroacetic acid (TFA) | Reagent Grade | Major chemical supplier |
| Triisopropylsilane (TIS) | Reagent Grade | Major chemical supplier |
| Water | HPLC Grade | Major chemical supplier |

| | | |
|-----------------------------|------------|-------------------------|
| Diethyl ether, cold (-20°C) | ACS Grade | Major chemical supplier |
| Acetonitrile (ACN) | HPLC Grade | Major chemical supplier |

Equipment

| Equipment | Description |
|--|--|
| Automated Peptide Synthesizer | Optional, for automated synthesis cycles |
| Manual Peptide Synthesis Vessel | With a fritted glass filter |
| Shaker/Vortexer | For mixing during manual synthesis |
| High-Performance Liquid Chromatography (HPLC) system | With a preparative and analytical C18 column |
| Lyophilizer (Freeze-Dryer) | For drying the purified peptide |
| Mass Spectrometer (e.g., ESI-MS or MALDI-TOF) | For molecular weight confirmation |
| Centrifuge | For pelleting the precipitated peptide |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of BRC4wt

This protocol is based on a 0.1 mmol synthesis scale using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[\[4\]](#)[\[5\]](#)

1.1. Resin Preparation:

- Weigh 0.1 mmol of Rink Amide MBHA resin and place it in the reaction vessel.
- Add N,N-dimethylformamide (DMF) to swell the resin for 30 minutes with gentle agitation.
- Drain the DMF.

1.2. Fmoc Deprotection:

- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes and drain.
- Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

1.3. Amino Acid Coupling:

- In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HOBt in DMF.
- Add 4 equivalents of DIC and allow the mixture to pre-activate for 5 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 2 hours.
- To ensure complete coupling, perform a ninhydrin (Kaiser) test. If the test is positive (blue beads), repeat the coupling step.
- Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

1.4. Peptide Chain Elongation: Repeat steps 1.2 and 1.3 for each amino acid in the **BRC4wt** sequence in the C-terminal to N-terminal direction (Lys, Ala, Ile, Lys, Val, Lys, Lys, Gly, Ser, Ala, Thr, His, Phe, Gly, Leu, Leu). Use the following side-chain protected amino acids: Fmoc-Lys(Boc)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Thr(tBu)-OH, and Fmoc-His(Trt)-OH.[\[6\]](#)[\[7\]](#)[\[8\]](#)

1.5. N-terminal Acetylation:

- After the final Fmoc deprotection of the last amino acid (Leucine), wash the resin with DMF.
- Prepare an acetylation cocktail of acetic anhydride/DIPEA/DMF (1:1:8).
- Add the acetylation cocktail to the resin and agitate for 1 hour.
- Wash the resin with DMF (5 x 1 min) and DCM (5 x 1 min).

- Dry the resin under vacuum.

Cleavage and Deprotection

- Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.^{[5][9]} Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
- Add the cleavage cocktail to the dried resin (10 mL per 0.1 mmol of resin).
- Agitate the mixture at room temperature for 3 hours.
- Filter the resin and collect the filtrate containing the peptide.
- Wash the resin with a small amount of fresh TFA and combine the filtrates.

Peptide Precipitation and Isolation

- Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
- A white precipitate of the crude peptide will form.
- Centrifuge the mixture to pellet the peptide.
- Decant the ether and wash the peptide pellet twice more with cold ether.
- Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification by Reverse-Phase HPLC (RP-HPLC)

- Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.
- Purify the peptide using a preparative C18 RP-HPLC column.^{[10][11][12]}
- Use a linear gradient of Buffer B (0.1% TFA in acetonitrile) into Buffer A (0.1% TFA in water). A typical gradient is 5% to 65% Buffer B over 60 minutes.
- Monitor the elution of the peptide at 220 nm.^[13]

- Collect the fractions corresponding to the major peak.
- Analyze the purity of the collected fractions using analytical RP-HPLC.
- Pool the fractions with a purity of >95%.
- Lyophilize the pooled fractions to obtain the purified **BRC4wt** peptide as a white powder.

Characterization by Mass Spectrometry

- Dissolve a small amount of the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water).
- Analyze the sample using a mass spectrometer (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight of the synthesized peptide.[\[14\]](#)[\[15\]](#)

Data Presentation

Expected Yield and Purity

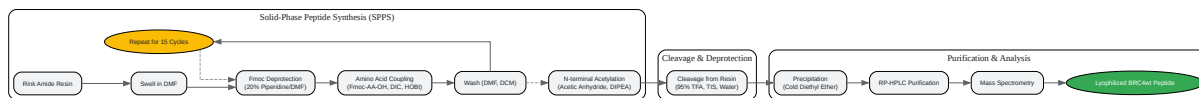
| Parameter | Expected Value |
|---------------------|----------------|
| Crude Peptide Yield | 70-85% |
| Purity after HPLC | >95% |
| Final Yield | 15-30% |

Mass Spectrometry Data

| Parameter | Theoretical Value | Observed Value (Example) |
|--|-------------------|--------------------------|
| Monoisotopic Mass (C ₈₉ H ₁₅₃ N ₂₃ O ₂₀) | 1851.18 Da | 1851.2 Da |
| Average Mass | 1852.23 Da | 1852.2 Da |

Visualizations

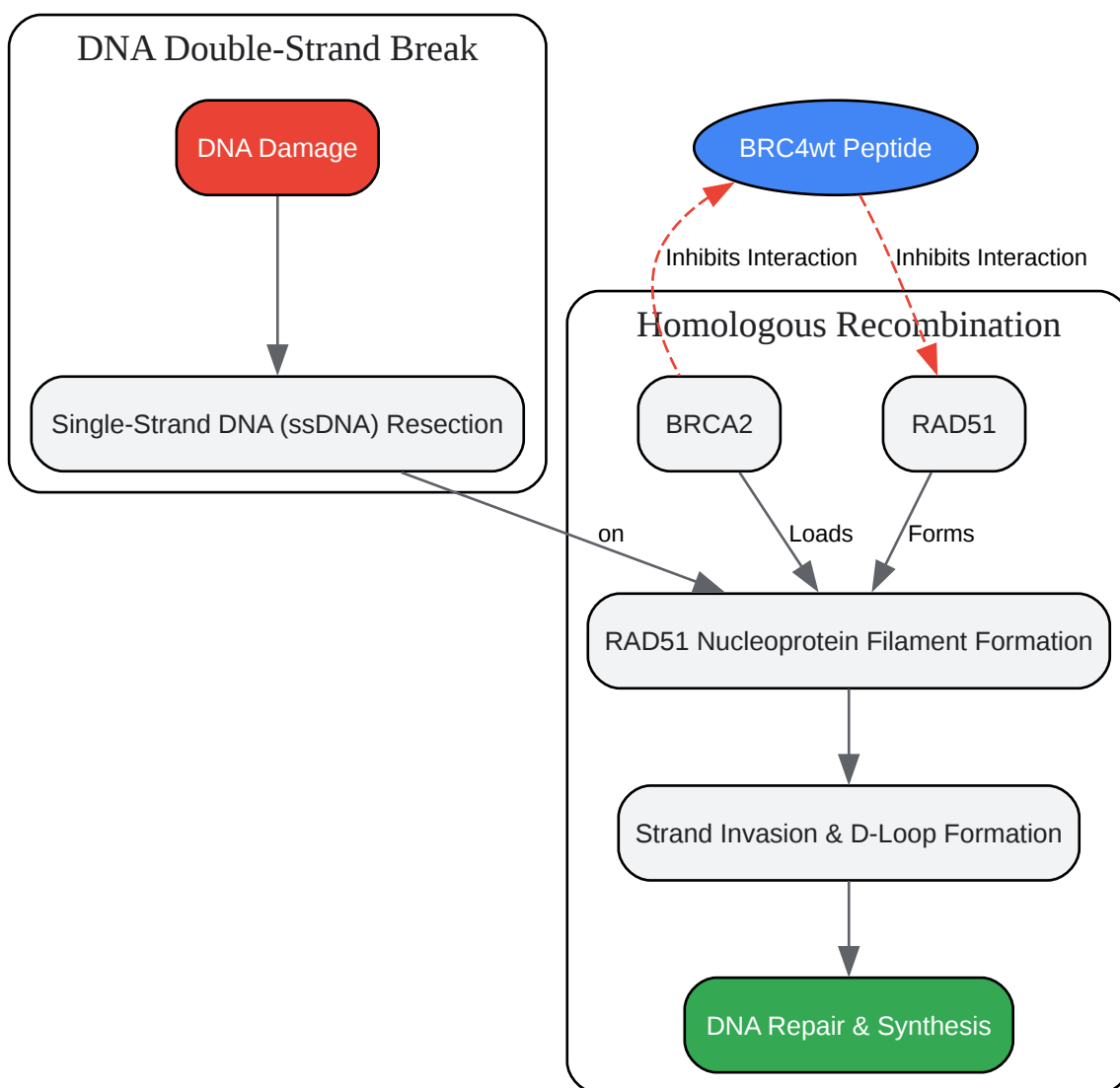
BRC4wt Peptide Synthesis Workflow



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Caption: Workflow for **BRCA2wt** peptide synthesis.

BRCA2-RAD51 Interaction Pathway



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Caption: Inhibition of the BRCA2-RAD51 pathway by **BRC4wt**.

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